

BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BAY-3827	
Cat. No.:	B10819853	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

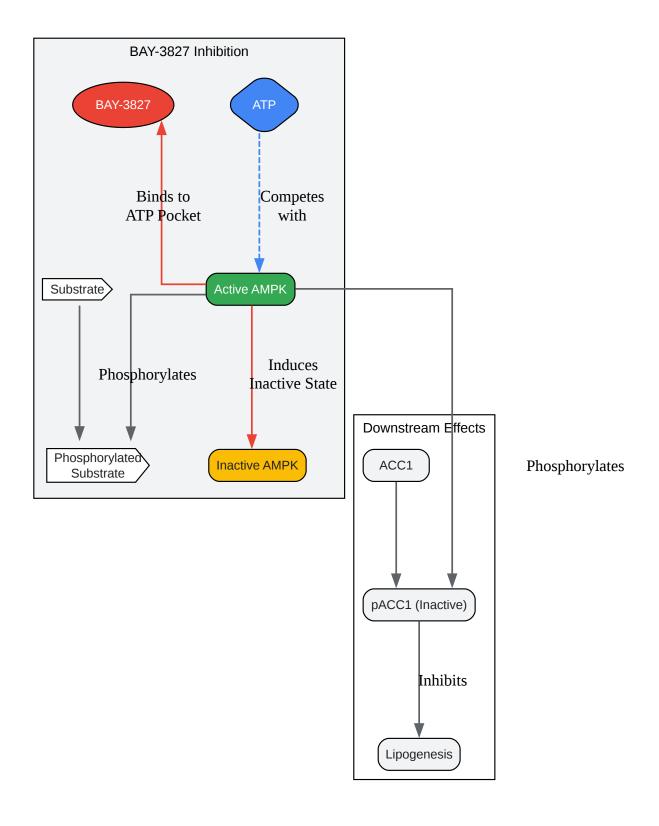
5'-AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in various therapeutic areas, including metabolic diseases and oncology. The discovery of potent and selective inhibitors is essential for elucidating the multifaceted roles of AMPK in health and disease. **BAY-3827** emerged from a high-throughput screening campaign as a highly potent and selective inhibitor of AMPK.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical characterization of **BAY-3827**, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Development

BAY-3827 was identified through a high-throughput screening effort followed by extensive chemical optimization.[1] The initial lead structure was refined to enhance potency and selectivity, leading to the identification of **BAY-3827** as a tool compound for further investigation.

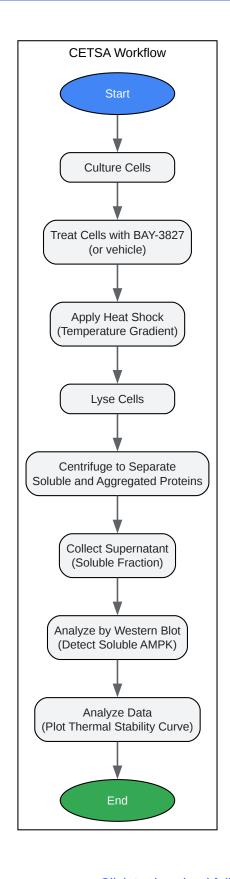
Mechanism of Action

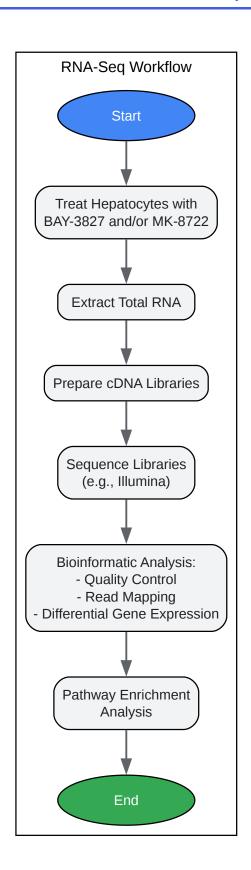
BAY-3827 is a potent, ATP-competitive inhibitor of AMPK.[2] Structural studies have revealed its unique mechanism of action. A 2.5 Å co-crystal structure of **BAY-3827** in complex with the



AMPK kinase domain demonstrated that the inhibitor binds to the ATP-binding pocket, inducing an α C helix-out conformation.[3][4] A distinctive feature of this interaction is the formation of a disulfide bridge between Cys106 on the α D helix and Cys174 in the activation loop.[3][4] This covalent bond stabilizes the activation loop in an inactive conformation, preventing the kinase from adopting its active state.[3][4] This structural arrangement provides a clear basis for the potent inhibitory activity of **BAY-3827**.

Below is a diagram illustrating the proposed inhibitory mechanism of **BAY-3827** on the AMPK signaling pathway.





Radiometric Kinase Assay Worldow

| Common Paradicia Miss
| Common Paradicia M

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lentiviral shRNA Knockdown [bio-protocol.org]
- 2. A Radioactive in vitro ERK3 Kinase Assay PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Knockdown of AMP-activated protein kinase alpha 1 and alpha 2 catalytic subunits PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819853#bay-3827-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com